1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene-related compounds has been explored in various studies. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, which involved the reaction of lithium dimesitylphosphide with hexafluorobenzene . Additionally, the preparation of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile has been developed, showcasing the versatility of benzene derivatives in synthesis .
Molecular Structure Analysis
The molecular structures of synthesized compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, were confirmed using conventional spectroscopic methods, including 19F NMR, which reflected their crowded structures . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was determined by single-crystal X-ray diffraction, revealing a symmetry center at the center of the phenyl ring and a significant dihedral angle between the planes of triazole and phenyl rings .
Chemical Reactions Analysis
The reactivity of 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene derivatives has been demonstrated in various chemical reactions. For example, the lithiation and silylation reactions of 1,4-bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene form tri- and tetralithio derivatives, which react with trimethylsilyl chloride or dimethylsilyl dichloride to yield the expected derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives have been characterized in several studies. The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene was described, exhibiting a broad nematic range and high thermal stability . The chelating properties of 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene and 1,4-bis(2-hydroxyhexafluoro-2-propyl)benzene with various solvents were investigated, revealing stable complex formations and providing insights into their coordination chemistry .
Scientific Research Applications
Chemical Synthesis and Reactions
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is involved in various chemical synthesis processes. For example, it is used in the reaction with perfluorohexanecarbonitrile to form 1,4-bis(2,4-per-fluorohexyltriazinyl) benzene, showcasing its role in complex chemical reactions and synthesis of new compounds (Il'in, Kim, & Ponomarenko, 1990).
Polymerization Reactions
This compound has been utilized in polymerization reactions. For instance, it was involved in the synthesis of mesomorphic materials through phase transfer Pd(0) catalyzed polymerization reactions, indicating its importance in the development of new polymer materials (Pugh & Percec, 1990).
Cationic Polymerization
It is a part of the novel generation of inifers (initiator/transfer agents) for cationic polymerizations, playing a significant role in the advancement of polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
Electrochemical Applications
In electrochemical applications, 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene is used to synthesize fluorinated sulfonated poly(arylene ether) copolymers for highly conducting and stable proton exchange membranes. This indicates its potential in fuel cell technology and electrochemical devices (Kim, Park, & Lee, 2020).
Organometallic Chemistry
The compound plays a role in organometallic chemistry as well, where it undergoes cyclopalladation to form unique molecular structures, demonstrating its versatility in the formation of complex organometallic compounds (O. and & Steel, 1998).
Corrosion Inhibition
It is used in the synthesis of compounds that serve as corrosion inhibitors for metals, highlighting its application in industrial processes where corrosion resistance is crucial (Singh & Quraishi, 2016).
Energy Transfer Properties
The energy transfer properties of water-soluble conjugated oligomers synthesized from 1,4-bis(2-hydroxyhexafluoroisopropyl)benzene are studied, showing its use in developing materials with specific optical and electronic properties (Liu, Gaylord, Wang, & Bazan, 2003).
Material Synthesis
The compound is used in the synthesis of novel fluorine-containing polyetherimide, indicating its role in creating new materials with unique properties (Yu Xin-hai, 2010).
Safety And Hazards
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDSANDEZLYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348152 | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene | |
CAS RN |
1992-15-0 | |
Record name | α1,α1,α4,α4-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1992-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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